Physicochemical properties of 2-(Piperidin-4-yloxy)thiazole hydrochloride
Physicochemical properties of 2-(Piperidin-4-yloxy)thiazole hydrochloride
An In-depth Technical Guide to the Physicochemical Characterization of 2-(Piperidin-4-yloxy)thiazole Hydrochloride
Introduction
In the landscape of medicinal chemistry, the piperidine-thiazole scaffold represents a privileged structure, appearing in a multitude of compounds under investigation for various therapeutic targets. The specific molecule, 2-(Piperidin-4-yloxy)thiazole hydrochloride, combines a basic piperidine ring, an aromatic thiazole system, and an ether linkage, bestowing upon it a unique set of chemical characteristics. As a hydrochloride salt, its properties are tailored for improved handling and aqueous solubility, critical aspects in early-stage drug development.
This guide provides a comprehensive framework for the systematic physicochemical characterization of this compound. For drug development professionals, understanding these core properties is not a mere academic exercise; it is fundamental to predicting a molecule's behavior in biological systems and is a prerequisite for successful formulation and clinical translation.[1][2] Properties such as solubility, pKa, stability, and lipophilicity govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate, directly influencing its efficacy and safety.[3][4][5] This document serves as a technical manual, detailing not only the requisite experimental protocols but also the scientific rationale that underpins each methodological choice, empowering researchers to generate robust and reliable data for this promising chemical entity.
Known Compound Information:
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Chemical Name: 2-(Piperidin-4-yloxy)thiazole hydrochloride
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Synonyms: 4-(Thiazol-2-yloxy)-piperidine hydrochloride[6]
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CAS Number: 1185314-68-4[6]
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Molecular Formula: C₈H₁₃ClN₂OS[6]
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Molecular Weight: 220.72 g/mol [6]
Molecular Structure and Physicochemical Implications
The structure of 2-(Piperidin-4-yloxy)thiazole hydrochloride is foundational to its chemical behavior. The key features are the protonated piperidine nitrogen, which imparts aqueous solubility, the ether linkage, which can influence metabolic stability, and the thiazole ring, a bioisostere often used in medicinal chemistry.
Caption: Structure of 2-(Piperidin-4-yloxy)thiazole hydrochloride.
Core Physicochemical Properties: Protocols and Rationale
Melting Point Determination
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Significance in Drug Development: The melting point is a critical indicator of purity and is essential for material identification. A sharp melting range is characteristic of a pure crystalline compound, whereas impurities typically cause a depression and broadening of this range. This parameter also influences solubility and dissolution rates.
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Experimental Protocol (Capillary Method):
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Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a desiccator for 24 hours to remove any residual solvent.[7][8]
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Loading: Load the powdered sample into a glass capillary tube to a packed height of 2-3 mm.[7][8] Tap the tube gently on a hard surface to ensure tight packing.[8][9]
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Initial Rapid Determination: Place the capillary in a melting point apparatus (e.g., Mel-Temp). Heat rapidly to obtain an approximate melting range. This saves time in subsequent, more precise measurements.
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Precise Determination: Using a fresh sample, heat the apparatus to a temperature approximately 5-10°C below the approximate melting point found in the previous step.[7]
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Slow Heating: Decrease the heating rate to 1-2°C per minute.[7] A slow ramp rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate reading.[8]
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Recording: Record the temperature at which the first droplet of liquid is observed (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).[7] The result is reported as a range.
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Replicates: Repeat the precise determination at least twice to ensure reproducibility. Consistent values validate the result.
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Causality and Rationale: The slow heating rate near the melting point allows the heat to be transferred uniformly, ensuring that the temperature reading accurately reflects the point at which the crystal lattice breaks down. Impurities disrupt this lattice, requiring less energy (a lower temperature) to melt over a wider range, making this a robust method for purity assessment.
Aqueous Solubility
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Significance in Drug Development: Aqueous solubility is a master variable that directly impacts drug absorption and bioavailability. Poor solubility is a major hurdle in drug development, leading to formulation challenges and inadequate systemic exposure.[1] For an ionizable compound like this one, pH-dependent solubility is particularly important.
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Experimental Protocol (Equilibrium Shake-Flask Method):
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Media Preparation: Prepare relevant aqueous media, such as deionized water, 0.1 N HCl (simulating gastric fluid), and phosphate-buffered saline (PBS) at pH 7.4 (simulating intestinal/blood pH).
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Sample Addition: Add an excess amount of the compound to a known volume of each medium in separate glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.[10]
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
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Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particulates, filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Standard Curve: Prepare a standard curve using known concentrations of the compound to accurately quantify the concentration in the samples.
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Causality and Rationale: The shake-flask method is considered the gold standard because it measures thermodynamic equilibrium solubility.[10] Using an excess of solid ensures that the solution is truly saturated. Temperature control is critical as solubility is temperature-dependent.[10] Assessing solubility at different pH values is vital for a basic compound, which is expected to be highly soluble at low pH (as the protonated cation) and less soluble at higher pH values where the neutral free base begins to precipitate.
Caption: Workflow for Forced Degradation Studies.
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Experimental Protocols:
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Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat (e.g., at 60-80°C) for a defined period. The ether linkage may be susceptible to acid-catalyzed hydrolysis. [11] 2. Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat. The thiazole ring or other functionalities could be susceptible.
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Oxidative Degradation: Treat a solution of the compound with dilute hydrogen peroxide (e.g., 3%) at room temperature. The sulfur atom in the thiazole ring is a potential site for oxidation.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period to assess solid-state thermal stability. [11] 5. Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., Xenon lamp simulating sunlight, with UV and visible outputs) to assess photosensitivity.
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Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent drug and any degradation products formed. [11][12]
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Summary of Physicochemical Properties
The following table should be used to consolidate the experimental data generated for 2-(Piperidin-4-yloxy)thiazole hydrochloride, providing a clear and concise summary for drug development decision-making.
| Property | Method | Conditions | Result |
| Appearance | Visual Inspection | Solid, at room temperature | |
| Melting Point | Capillary Method | 1°C/min ramp rate | |
| Solubility | Shake-Flask | Deionized Water, 25°C | |
| 0.1 N HCl, 37°C | |||
| PBS (pH 7.4), 37°C | |||
| pKa | Potentiometric Titration | 25°C | |
| Stability | Forced Degradation (HPLC) | 0.1 N HCl, 80°C, 24h | % Degradation |
| 0.1 N NaOH, 80°C, 24h | % Degradation | ||
| 3% H₂O₂, RT, 24h | % Degradation |
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